molecular formula C10H14Cl3FN2 B1587048 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride CAS No. 91532-33-1

1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride

Cat. No.: B1587048
CAS No.: 91532-33-1
M. Wt: 287.6 g/mol
InChI Key: TVKRVCNYECGZCH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride represents a phenylpiperazine derivative that incorporates both chloro and fluoro substituents on the phenyl ring. The systematic naming according to International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules identifies the precise molecular structure and arrangement of its constituent atoms.

The systematic IUPAC name for this compound is this compound. This name can be broken down into structural components that indicate:

  • The parent structure: piperazine
  • The primary substituent: 1-(3-chloro-4-fluorophenyl)
  • The salt form: dihydrochloride

The compound features a piperazine ring (a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4) with a 3-chloro-4-fluorophenyl group attached to one of the nitrogen atoms. The molecule exists as a dihydrochloride salt, meaning that both nitrogen atoms in the piperazine ring are protonated, with chloride ions serving as counterions.

The structural representation can be described using several chemical notations:

SMILES Notation:

C1CN(CCN1)c2cc(c(cc2)F)Cl.Cl.Cl

This SMILES (Simplified Molecular Input Line Entry System) notation encodes the molecular structure in linear text format, with the two chloride counterions represented by the separate ".Cl" portions.

InChI Key:

TVKRVCNYECGZCH-UHFFFAOYSA-N

The InChI (International Chemical Identifier) Key provides a standardized method for representing the chemical structure in a way that enables precise identification across chemical databases.

CAS Registry Number and Alternative Synonyms

The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to chemical substances. For this compound, multiple CAS numbers have been associated with different salt forms of the compound.

Table 1: CAS Registry Numbers for Different Forms of the Compound

Chemical Form CAS Registry Number Reference
Dihydrochloride salt 827614-46-0
Free base 91532-33-1
Hydrochloride salt (single) 95884-48-3

This variation in CAS numbers highlights the importance of specifying the exact chemical form when referencing the compound in scientific literature and regulatory documentation.

Alternative synonyms for this compound include:

  • Piperazine, 1-(3-chloro-4-fluorophenyl)-, dihydrochloride
  • 1-(3-chloro-4-fluorophenyl)piperazine 2HCl
  • 1-(3-chloro-4-fluorophenyl)-piperazine dihydrochloride
  • Kleferein dihydrochloride (though "Kleferein" is often used for the free base)

The compound has also been identified in scientific literature and chemical databases under several code designations:

  • RQS83M82Q6 (FDA Unique Ingredient Identifier)
  • ZH3MUN9MGX (alternative UNII)
  • MFCD04972590 (MDL number for the dihydrochloride salt)
  • MFCD02258882 (MDL number associated with related forms)

Molecular Formula and Salt Form Differentiation

The molecular formula provides the exact atomic composition of a chemical compound. For 1-(3-chloro-4-fluorophenyl)piperazine and its various salt forms, understanding the formula differences is crucial for proper identification and characterization.

Table 2: Molecular Formulas and Properties of Different Salt Forms

Form Molecular Formula Molecular Weight (g/mol) Description
Free base C₁₀H₁₂ClFN₂ 214.67 Parent compound without counterions
Hydrochloride C₁₀H₁₃Cl₂FN₂ 251.13 Single protonated form with one chloride counterion
Dihydrochloride C₁₀H₁₄Cl₃FN₂ 287.59 Doubly protonated form with two chloride counterions

The salt form differentiation is chemically significant as it affects the physical properties and behavior of the compound. In the free base form, the piperazine nitrogens remain unprotonated. The hydrochloride salt has one protonated nitrogen with a chloride counterion, while the dihydrochloride salt features protonation of both nitrogen atoms in the piperazine ring, each with a chloride counterion.

This salt form differentiation impacts several physicochemical properties:

  • Solubility: The dihydrochloride salt generally exhibits enhanced water solubility compared to the free base, which is advantageous for certain analytical and research applications.

  • Melting point: The dihydrochloride salt has a documented melting point range of 208-210°C, which differs from other forms of the compound.

  • Stability: The salt forms typically offer improved stability for storage and handling compared to the free base.

  • Crystal structure: The addition of chloride counterions alters the crystalline structure and packing arrangements of the molecules.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFN2.2ClH/c11-9-7-8(1-2-10(9)12)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKRVCNYECGZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)F)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382445
Record name 1-(3-chloro-4-fluorophenyl)piperazine dihydrochloride
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Molecular Weight

287.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-46-0, 91532-33-1
Record name 3-Chloro-4-fluorophenylpiperazine dihydrochloride
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Record name 1-(3-chloro-4-fluorophenyl)piperazine dihydrochloride
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Record name 1-(3-chloro-4-fluorophenyl)piperazine
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Record name 3-CHLORO-4-FLUOROPHENYLPIPERAZINE DIHYDROCHLORIDE
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Preparation Methods

Formation of Hydrochloride Salt

The free base piperazine derivative is converted to the dihydrochloride salt by treatment with hydrochloric acid (HCl) in aqueous or alcoholic media. This step improves the compound’s crystalline properties and solubility for further applications.

Detailed Synthetic Route from Patent CN104402842A

This patent describes a multi-step synthesis relevant to piperazine derivatives, which can be adapted for this compound:

Step Reaction Description Conditions Notes
1 Reaction of diethanolamine with thionyl chloride to form di(2-chloroethyl)methylamine hydrochloride Solvent: chloroform; mild conditions Prepares key intermediate for piperazine ring formation
2 Reaction of 3-chloroaniline with di(2-chloroethyl)methylamine hydrochloride to form 1-(3-chloro-phenyl)piperazine hydrochloride Solvent: dimethylbenzene; reflux Nucleophilic substitution to form piperazine ring
3 Alkylation of 1-(3-chloro-phenyl)piperazine hydrochloride with 1-bromo-3-chloropropane to form substituted piperazine intermediate Temperature: 0–10 °C; solvent: acetone/water mixture Controlled temperature to optimize yield (~65%)

Though this patent focuses on 3-chlorophenyl derivatives, analogous methods apply for 3-chloro-4-fluorophenyl substituents by using 3-chloro-4-fluoroaniline as the aromatic amine starting material.

Preparation of In Vivo Formulation (Analytical and Research Use)

According to GlpBio product data, preparation of stock solutions and formulations for research involves:

Parameter Details
Solvents for Stock Solution DMSO, ethanol (10 mg/mL solubility)
Storage Conditions -80°C (up to 6 months), -20°C (up to 1 month)
Preparation Method Dissolve compound in DMSO to prepare master stock, then dilute with PEG300, Tween 80, and water sequentially with mixing and clarification steps
Notes Ensure clarity before adding next solvent; use vortex, ultrasound, or heat bath to aid dissolution

This method ensures a clear, stable solution suitable for in vivo and in vitro studies.

Summary Table of Preparation Parameters

Preparation Aspect Details
Key Starting Materials 3-chloro-4-fluoroaniline, piperazine or derivatives
Synthetic Steps Nucleophilic substitution, ring formation, alkylation
Reaction Solvents Chloroform, dimethylbenzene, acetone, water mixtures
Temperature Control 0–10 °C for sensitive alkylation step
Salt Formation Hydrochloric acid treatment to form dihydrochloride salt
Purification Filtration, crystallization from dilute HCl, washing with cold water
Yield Up to 65% in alkylation step (reported for related compounds)
Storage Solid stored at -20°C or -80°C; solutions in DMSO/ethanol

Research Findings and Considerations

  • The synthetic route from diethanolamine and 3-chloroaniline derivatives is mild and yields high-purity intermediates, facilitating downstream functionalization.
  • Temperature control during alkylation is critical to prevent side reactions and improve yield.
  • The dihydrochloride salt form enhances solubility and stability, crucial for analytical and biological applications.
  • Use of co-solvents like PEG300 and Tween 80 in formulation improves miscibility and bioavailability in in vivo studies.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride is a chemical compound with applications in scientific research, particularly in the synthesis of antibacterial agents and psychoactive substances .

Scientific Research Applications

  • Synthesis of Antibacterial Agents this compound is used in the synthesis of ciprofloxacin-linked 1,2,3-triazole conjugates, which are evaluated for their antibacterial activity against various pathogenic strains .
  • Study of Psychoactive Substances This compound has been detected in samples collected from drug users, indicating its use as a psychoactive substance .

Case Studies

  • Antibacterial Activity of Triazole Conjugates : A study synthesized twenty-one triazole compounds and assessed their antibacterial activity against nine different pathogenic strains. Several compounds, including those with a 3-Cl,4-F group, exhibited significant antibacterial activity, with some being more effective than ciprofloxacin against specific strains of Staphylococcus aureus and Escherichia coli .
  • Molecular Docking and MD Analysis : Molecular docking and molecular dynamics (MD) analysis were performed using the protein structure of E. coli DNA gyrase B to evaluate the inhibition of DNA gyrase by synthesized compounds. Compound 10b was identified as a potent inhibitor of DNA gyrase compared to ciprofloxacin .
  • Detection in Psychoactive Substance Samples: 1-(3-chloro-4-fluorophenyl)piperazine (3,4-CFPP) was identified in illegal products collected from drug users, highlighting its presence in the designer drug scene .

Data Table: Antibacterial Activity of Ciprofloxacin-Linked Triazole Conjugates

CompoundS. aureus (ATCC25923) MIC (μg mL-1)E. coli (ATCC25922) MIC (μg mL-1)P. aeruginosa (ATCC27853) MIC (μg mL-1)K. pneumoniae MIC (μg mL-1)A. baumannii MIC (μg mL-1)
10 0.1950.1950.1950.19512.5
10a 0.1950.195Not TestedNot Tested12.5
10b 0.391≤0.195Not TestedNot TestedNot Tested
10c 0.391Not Tested0.781Not Tested12.5
Ciprofloxacin6.250.3910.7810.39125

MIC values represent the minimum inhibitory concentration .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 1-(3-chloro-4-fluorophenyl)piperazine dihydrochloride with structurally related piperazine derivatives:

Compound Name Substituents Biological Activity/Application Key Findings Reference ID
1-(4-Fluorophenyl)piperazine 4-Fluorophenyl Serotonin receptor modulation Exhibits lower affinity for 5-HT1B receptors compared to chloro-fluoro derivatives .
1-(3,4-Dichlorophenyl)piperazine HCl 3,4-Dichlorophenyl Dopamine/serotonin receptor studies Higher lipophilicity due to dual chlorine substitution; used in neuropharmacology .
Trimetazidine dihydrochloride 2,3,4-Trimethoxybenzyl Antianginal agent Targets mitochondrial metabolism; no significant receptor binding affinity .
SA-4503 dihydrochloride 3,4-Dimethoxyphenethyl/3-phenylpropyl Sigma-1 receptor agonist Demonstrates neuroprotective effects in preclinical models .
GBR 12783 dihydrochloride Diphenylmethoxyethyl/3-phenylpropyl Dopamine uptake inhibitor (IC₅₀ = 1.8 nM) High selectivity for dopamine transporters over serotonin/norepinephrine .
Cetirizine dihydrochloride 4-Chlorophenyl/ethoxyacetic acid Antihistamine (H1 receptor antagonist) Non-sedating due to reduced blood-brain barrier penetration .

Key Comparative Insights

Substituent Effects on Receptor Binding: The 3-chloro-4-fluoro substitution enhances binding to serotonin receptors (e.g., 5-HT1B) compared to monosubstituted analogs like 1-(4-fluorophenyl)piperazine. This dual halogenation increases electron-withdrawing effects, optimizing receptor interaction . In contrast, 1-(3,4-dichlorophenyl)piperazine shows greater lipophilicity, favoring central nervous system (CNS) penetration but with reduced selectivity for serotonin receptors .

Pharmacological Applications :

  • Psychoactive Properties : 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP) is identified as a psychoactive substance with stimulant effects, distinct from 4-bromo derivatives (pBPP), which exhibit milder activity .
  • Analytical Utility : The dihydrochloride form is preferred for analytical standards due to stability, unlike freebase analogs prone to degradation .

Synthetic Flexibility: The 3-chloro-4-fluorophenyl motif allows modular derivatization (e.g., amidation, alkylation) to generate compounds like 4b–h, which incorporate thiophenol or triazol-4-amine cores for enhanced tyrosinase inhibition .

Contradictions and Limitations

  • While this compound shows promise in receptor studies, its psychoactive nature limits therapeutic use. In contrast, analogs like SA-4503 (sigma-1 agonist) and GBR 12783 (dopamine inhibitor) are clinically explored but lack halogenated aryl groups .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility (Water)
This compound 323.83 146–148 High
1-(4-Fluorophenyl)piperazine 180.21 N/A Moderate
SA-4503 dihydrochloride 441.44 250–252 Moderate

Biological Activity

1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H14Cl2F2N2
  • Molecular Weight : 263.14 g/mol
  • CAS Number : 827614-46-0

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin receptors (5-HT receptors). It acts as a serotonin receptor antagonist , which can influence mood, anxiety, and other neurological functions. This modulation can lead to potential therapeutic applications in treating conditions such as depression and anxiety disorders.

Biological Activity

Research has shown that this compound exhibits a range of biological activities:

  • Antidepressant Effects : Studies indicate that it may have antidepressant-like effects in animal models, suggesting its potential use in treating mood disorders.
  • Anxiolytic Properties : The compound has been evaluated for anxiolytic (anxiety-reducing) effects, showing promise in reducing anxiety-related behaviors in preclinical studies.
  • Antimicrobial Activity : Preliminary investigations suggest antimicrobial properties against certain bacterial strains, indicating a possible role in combating infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantReduction in depressive symptoms in animal models
AnxiolyticDecrease in anxiety-related behaviors
AntimicrobialInhibition of bacterial growth

Case Studies

  • Antidepressant Activity :
    A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in immobility time during forced swim tests, a common measure of antidepressant efficacy.
  • Anxiolytic Effects :
    In another study, the compound was tested using the elevated plus maze model, where it significantly increased the time spent in open arms compared to controls, indicating reduced anxiety levels.
  • Antimicrobial Testing :
    Laboratory tests revealed that the compound exhibited inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(3-chloro-4-fluorophenyl)piperazine dihydrochloride?

  • Methodology :

  • The synthesis typically involves nucleophilic substitution between 3-chloro-4-fluorobenzyl chloride and piperazine under reflux in solvents like ethanol or toluene.
  • Post-synthesis, the product is precipitated as the dihydrochloride salt using HCl gas or concentrated HCl in anhydrous ethanol.
  • Critical parameters include solvent polarity (to optimize reaction kinetics), temperature control (60–80°C), and stoichiometric excess of piperazine to minimize byproducts .

Q. How can researchers validate the purity of this compound using chromatographic methods?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile:buffer (pH 3.0, 0.01 M ammonium acetate) in gradient mode. Detection at 240–290 nm is optimal for UV-active arylpiperazines .
  • LC-MS : Electrospray ionization (ESI+) with selected ion monitoring (SIM) for m/z corresponding to the molecular ion ([M+H]+ ≈ 274). Internal standards like p-tolylpiperazine improve quantification accuracy .

Q. What spectroscopic techniques are essential for structural characterization?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, piperazine protons at δ 2.5–3.5 ppm).
  • FT-IR : Peaks at 1250–1150 cm⁻¹ (C-F stretch) and 750–650 cm⁻¹ (C-Cl stretch).
  • X-ray crystallography : Resolves dihedral angles between the aryl ring and piperazine, critical for understanding conformational stability .

Advanced Research Questions

Q. How does structural modification of the aryl group influence receptor binding affinity?

  • Methodology :

  • Conduct radioligand binding assays (e.g., for serotonin 5-HT₁A/2A or dopamine D₂ receptors) using tritiated ligands. Compare IC₅₀ values of analogs (e.g., 3-chloro vs. 4-fluoro substitutions).
  • SAR Insights :
  • Fluorine at the 4-position enhances metabolic stability due to reduced CYP450 oxidation.
  • Chlorine at the 3-position increases lipophilicity (logP ≈ 2.5), improving blood-brain barrier penetration .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, species differences in receptor homology).
  • Dose-response curves : Validate discrepancies using standardized protocols (e.g., EC₅₀ in HEK293 cells vs. primary neurons).
  • Example: Variability in 5-HT₂A affinity may arise from differences in membrane preparation methods or buffer ionic strength .

Q. What strategies mitigate degradation during long-term storage?

  • Methodology :

  • Stability studies : Accelerated degradation testing (40°C/75% RH) with HPLC monitoring.
  • Optimal storage : Anhydrous form at -20°C in amber vials under argon. Aqueous solutions should use pH 4.0–5.0 buffers (e.g., piperazine-glycylglycine) to prevent hydrolysis .

Safety and Handling Protocols

  • Exposure limits : ACGIH TLV 0.1 mg/m³ (inhalable fraction).
  • Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and aluminum containers.
  • Decontamination : Spills require neutralization with 1 M NaOH followed by adsorption (vermiculite) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride
Reactant of Route 2
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1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride

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